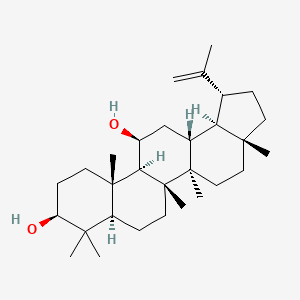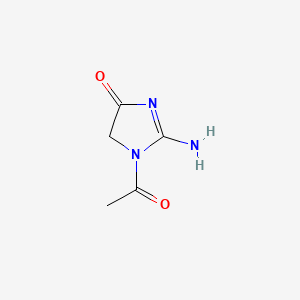
Raceanisodamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raceanisodamine is a natural product found in Datura stramonium with data available.
Aplicaciones Científicas De Investigación
Treatment of Juvenile Myopia
Raceanisodamine has been studied for its effectiveness in treating juvenile myopia. Li Lu (2012) conducted a study where this compound eye drops were used to treat juvenile myopia, showing some effectiveness in controlling its progression with good safety (Li Lu, 2012). Another study by Wang Ling (2010) on Xin Liu Ding (this compound) Eye Drops found similar results, suggesting that these drops can control incipient juvenile myopia effectively without significant adverse reactions (Wang Ling, 2010).
Pharmacological Analysis
This compound has been the subject of various pharmacological studies. Chen Min (2008) established a method for determining the content of this compound in its hydrochloride injection form, highlighting its importance in quality control (Chen Min, 2008). Additionally, a study by Ding Bo (2007) focused on establishing a method for bacterial endotoxins test of this compound Hydrochloride Injection, demonstrating its relevance in ensuring the safety and efficacy of the drug (Ding Bo, 2007).
Clinical Investigations
This compound has been clinically investigated for various applications. One such study by Mai Guanghua (2009) evaluated the efficacy and safety of 0.5% this compound eye drops for childhood myopia, finding them effective in slowing the progression of myopia (Mai Guanghua, 2009). Another research by Hui Wu and Zhefeng Fan (2012) developed a room-temperature phosphorescence quenching method using Mn-doped ZnS quantum dots for detecting this compound hydrochloride in biological fluids, illustrating its potential for medical diagnostics (Hui Wu & Zhefeng Fan, 2012).
Propiedades
Número CAS |
134355-54-7 |
|---|---|
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.374 |
Nombre IUPAC |
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14?,15+,16-/m1/s1 |
Clave InChI |
WTQYWNWRJNXDEG-GKAUHRNCSA-N |
SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Sinónimos |
RaceAnisodamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


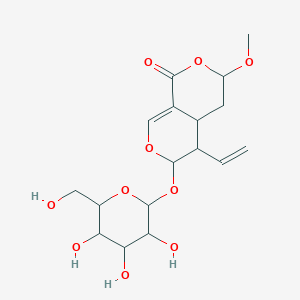
![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

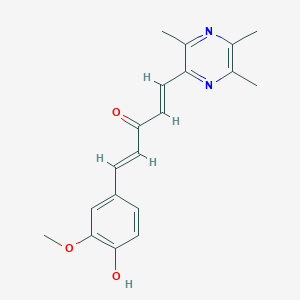
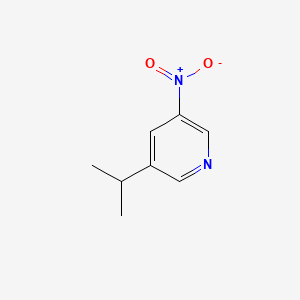

![methyl (5Z)-5-ethylidene-4-[2-[2-[(1R,8Z,14S)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B593613.png)
![3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide](/img/structure/B593615.png)
![1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine](/img/structure/B593616.png)
